molecular formula C15H13NO4 B5789542 Phenylpiperonylcarbamate

Phenylpiperonylcarbamate

Cat. No.: B5789542
M. Wt: 271.27 g/mol
InChI Key: DJTJANVOFQNMII-UHFFFAOYSA-N
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Description

Phenylpiperonylcarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylpiperonylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with piperonyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain high purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. Industrial production may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: Phenylpiperonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phenylpiperonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction often leads to conformational changes in the target molecule, altering its biological activity and resulting in the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Phenylpiperonylcarbamate can be compared with other carbamate compounds, such as:

Uniqueness: this compound stands out due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications. Its ability to undergo diverse chemical reactions and form stable derivatives enhances its versatility compared to other carbamates .

Properties

IUPAC Name

phenyl N-(1,3-benzodioxol-5-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(20-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h1-8H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJANVOFQNMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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